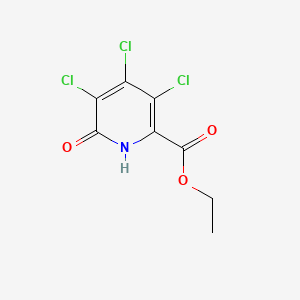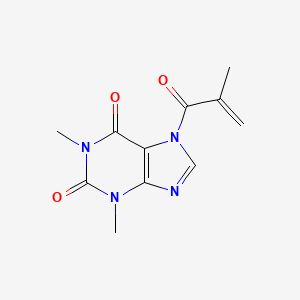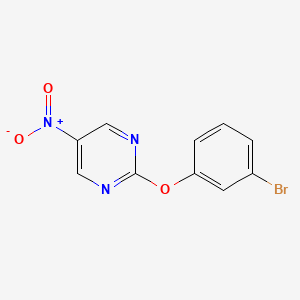
ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate is a chemical compound with a pyridine ring structure substituted with three chlorine atoms and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,4,5-trichloro-2-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trichloro-2-hydroxypyridine: A precursor in the synthesis of ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate.
Ethyl 3,4,5-trichloro-2-pyridinecarboxylate: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6Cl3NO3 |
|---|---|
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |
Clé InChI |
BXXVCOBIULFGSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)








![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)

![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)

